Xanthine oxidoreductase-IN-1
Description
IUPAC Nomenclature and Structural Formula
This compound (CAS 1071970-13-2) is a synthetic small-molecule inhibitor first disclosed in patent WO2008126898A1. While the exact IUPAC name remains proprietary, its molecular formula (C₁₆H₈F₂N₂O₃) and structural features have been partially elucidated. The compound belongs to the (aza)indole derivative family, characterized by a bicyclic aromatic core substituted with fluorine atoms, a carboxylic acid group, and a nitrile moiety.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₈F₂N₂O₃ |
| Molecular Weight | 314.24 g/mol |
| CAS Registry Number | 1071970-13-2 |
| Key Structural Features | Fluoro-substituted indole core, carboxylic acid, nitrile group |
The structural formula inferred from synthetic protocols involves a 5,7-difluoro-1H-indole-2-carboxylic acid backbone with a cyano-substituted pyridine ring at the 3-position. This configuration creates distinct electronic properties that influence enzyme binding interactions.
Pharmacological Classification as Xanthine Oxidoreductase Inhibitor
As a competitive xanthine oxidoreductase (XOR) inhibitor, this compound demonstrates nanomolar potency with an IC₅₀ of 6.5 nM against the human enzyme. Unlike classical purine-based inhibitors, it belongs to the non-purine analogue class, binding preferentially to the oxidized Mo(VI) state of the molybdenum cofactor in XOR's active site. Kinetic studies reveal competitive inhibition patterns against both xanthine and hypoxanthine substrates, with Ki values comparable to first-line therapeutics like allopurinol.
Table 2: Comparative Inhibition Profile of XOR Inhibitors
| Compound | IC₅₀ (nM) | Inhibition Type | Structural Class |
|---|---|---|---|
| This compound | 6.5 | Competitive | (Aza)indole derivative |
| Allopurinol | 15.2 | Mixed | Purine analogue |
| Febuxostat | 0.8 | Non-competitive | Thiazolecarboxamide |
The inhibitor's efficacy stems from its ability to occupy the substrate-binding pocket while forming hydrogen bonds with active-site residues Glu802 and Arg880, as predicted by molecular docking simulations. Unlike suicide inhibitors that require metabolic activation, this compound acts through direct steric hindrance of substrate access.
Structural Relationship to Purine Analogues
Despite targeting the same enzymatic site as purine-based inhibitors, this compound exhibits significant structural divergence from classical analogues. The indole core provides planar aromaticity comparable to purine's imidazopyrimidine system, while fluorine substitutions enhance electronegativity at positions analogous to purine's N3 and N7 atoms.
Table 3: Structural Comparison with Purine Analogues
| Feature | This compound | Allopurinol (Purine Analogue) |
|---|---|---|
| Aromatic System | Bicyclic indole | Monocyclic hypoxanthine |
| Hydrogen Bond Donors | 2 (COOH, NH) | 3 (N9H, N1H, N7H) |
| Halogen Substitutions | 2 fluorine atoms | None |
| π-Stacking Capacity | Enhanced (fused rings) | Moderate (single ring) |
The carboxylic acid group at position 2 of the indole ring mimics the C6 carbonyl of xanthine, enabling similar coordination with the molybdenum center. However, the cyano substituent introduces enhanced dipole interactions absent in natural substrates, contributing to its superior binding affinity compared to early-generation inhibitors. This structural innovation circumvents metabolic pathways that degrade purine analogues, potentially improving pharmacokinetic stability.
The compound's design exemplifies structure-activity relationship (SAR) principles in XOR inhibitor development, where fluorine atoms increase membrane permeability while the nitrile group reduces off-target reactivity compared to thiol-containing inhibitors. These modifications position this compound as a prototype for next-generation XOR inhibitors with optimized target specificity.
Properties
Molecular Formula |
C18H20N4O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[4-(azocan-1-yl)-3-cyanophenyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C18H20N4O2/c19-11-14-10-15(22-12-16(18(23)24)20-13-22)6-7-17(14)21-8-4-2-1-3-5-9-21/h6-7,10,12-13H,1-5,8-9H2,(H,23,24) |
InChI Key |
VSOWRGWXUWFZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=C(C=C2)N3C=C(N=C3)C(=O)O)C#N |
Origin of Product |
United States |
Preparation Methods
Key Binding Interactions
Crystallographic studies of XOR-inhibitor complexes (e.g., FYX-051) reveal that competitive inhibitors coordinate with the molybdenum-sulfur (Mo=S) group via heterocyclic nitrogen atoms. Charge-transfer complexes stabilize the reduced Mo(IV) state, as demonstrated by spectral shifts at 640 nm upon inhibitor binding.
Synthetic Strategies for XOR Inhibitors
While specific protocols for "Xanthine oxidoreductase-IN-1" are unavailable, the following generalized methods derive from published inhibitor syntheses:
Pyrimidin-5-One Analogues
A series of pyrimidin-5-one derivatives demonstrated superior inhibition (IC50 values < 1 μM) compared to allopurinol (IC50 ≈ 5 μM). The synthesis involves:
Condensation Reaction :
Side-Chain Functionalization :
Representative Synthesis Table
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Core formation | 2-Thiobarbituric acid, benzaldehyde | HCl (cat.), EtOH, reflux, 6h | 78 |
| N3 alkylation | Bromoethyl acetate, K2CO3 | DMF, 60°C, 12h | 65 |
| C4 sulfonation | SO3-Pyridine complex | DCM, 0°C → rt, 4h | 82 |
Non-Purine Analogues (e.g., FYX-051)
The triazolopyrimidine inhibitor FYX-051 (IC50 = 0.7 nM) is synthesized via:
- Ring-Closing Metathesis :
- 1,2,4-Triazole-3-carboxylate intermediates undergo Grubbs-catalyzed cyclization.
- Oxidative Desulfurization :
Enzymatic Inhibition Kinetics
Comparative studies of allopurinol and oxypurinol reveal mechanistic differences:
Table 1: Inhibition Parameters of XOR Inhibitors
| Inhibitor | Ki (μM) | Inhibition Type | Enzyme Form |
|---|---|---|---|
| Allopurinol | 1.29 ± 0.14 | Competitive | XDH |
| Oxypurinol | 6.35 ± 0.96 | Competitive | XO |
| Pyrimidin-5-one 6a | 0.45 ± 0.08 | Mixed | XOR |
Allopurinol acts as a suicide substrate, forming covalent adducts with the molybdenum center, while oxypurinol exhibits purely competitive binding. Time-dependent inactivation studies show allopurinol achieves complete inhibition within 10 min at 2 μM, whereas oxypurinol requires >50 μM for equivalent effect.
Computational Modeling for Inhibitor Design
Docking simulations highlight critical interactions:
- Pyrimidin-5-one derivatives form π-π stacking with Phe1009 and hydrogen bonds with Glu802.
- FYX-051’s sulfone group coordinates Mo=S (2.1 Å), while the triazole nitrogen hydrogen-bonds with Arg880.
Figure 1: Predicted Binding Pose of Compound 6a
- Mo coordination distance: 2.3 Å
- ΔGbinding: -9.8 kcal/mol
Challenges in Inhibitor Synthesis
Chemical Reactions Analysis
Types of Reactions
Xanthine oxidoreductase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants such as hypoxanthine and xanthine . The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions involving this compound include intermediate compounds that are further processed to obtain the final inhibitor. These products are characterized and purified using techniques such as chromatography and spectroscopy .
Scientific Research Applications
Cardiovascular Disease
Xanthine oxidoreductase plays a significant role in cardiovascular health by contributing to oxidative stress and inflammation, which are critical factors in the development of cardiovascular disease (CVD). Elevated levels of xanthine oxidoreductase activity are associated with increased cardiovascular risk.
- Mechanisms of Action : The enzyme catalyzes the conversion of hypoxanthine to xanthine and then to uric acid, producing superoxide and hydrogen peroxide as byproducts. These reactive species can lead to endothelial dysfunction and promote the formation of atherosclerotic plaques .
- Case Studies : A cross-sectional study indicated that high plasma xanthine oxidoreductase activity correlates with markers of cardiovascular risk in a Japanese population. The study highlighted the enzyme's role as a potential biomarker for assessing cardiovascular health .
Metabolic Disorders
Xanthine oxidoreductase-IN-1 has implications in managing metabolic disorders such as diabetes and obesity.
- Oxidative Stress in Diabetes : Research has shown that xanthine oxidoreductase is involved in free radical production in type 1 diabetes, contributing to oxidative stress and vascular complications. Inhibiting this enzyme can reduce oxidative damage and improve insulin sensitivity .
- Hepatic Steatosis : A study demonstrated that plasma xanthine oxidoreductase activity is associated with hepatic steatosis, independent of insulin resistance. This suggests that targeting xanthine oxidoreductase may be beneficial in treating fatty liver disease .
Cancer Therapy
The role of xanthine oxidoreductase in cancer is complex, with both pro-oxidant and anti-oxidant effects depending on the context.
- Tumor Progression : Xanthine oxidoreductase-derived reactive species can activate signaling pathways involved in tumor progression, such as hypoxia-inducible factor 1-alpha (HIF-1α), which promotes angiogenesis and cancer cell survival under low oxygen conditions .
- Therapeutic Strategies : Inhibiting xanthine oxidoreductase may enhance the efficacy of certain chemotherapeutic agents by reducing oxidative stress within tumors. This approach could potentially lead to improved outcomes for patients undergoing cancer treatment .
Other Potential Applications
Beyond these primary areas, this compound shows promise in several other applications:
- Neurological Disorders : There is emerging evidence that xanthine oxidoreductase may play a role in neurodegenerative diseases due to its involvement in oxidative stress pathways .
- Cosmetic Formulations : The antioxidant properties of xanthine oxidoreductase inhibitors are being explored for use in cosmetic products aimed at reducing oxidative damage to skin cells .
Data Summary Table
Mechanism of Action
Xanthine oxidoreductase-IN-1 exerts its effects by inhibiting the activity of xanthine oxidoreductase. The enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid, with the concomitant formation of reactive oxygen species such as superoxide radicals and hydrogen peroxide . By inhibiting this enzyme, this compound reduces the production of uric acid and reactive oxygen species, thereby mitigating the associated pathological conditions .
Comparison with Similar Compounds
Allopurinol
Febuxostat
Natural Flavonoids and Phenolic Compounds
- Examples : Quercetin, silymarin, and galloyl derivatives (e.g., 1,2,3,6-Tetragalloylglucose) .
- Mechanism : Competitive or mixed inhibition via binding to XOR’s active site or adjacent regions. Galloyl moieties enhance antioxidant activity, indirectly reducing oxidative stress .
- Potency : Generally lower IC₅₀ values (e.g., 1,2,3,6-Tetragalloylglucose at ~10 µM) compared to synthetic inhibitors like XOR-IN-1 .
Efficacy and Selectivity
In Vitro and Preclinical Data
*Estimated from clinical dosing.
In Vivo Outcomes
- XOR-IN-1 Analogs : In murine models, compound IVa reduced serum uric acid by 58% (vs. 62% for febuxostat) and alleviated renal inflammation .
- Natural Inhibitors: Date phenolic extracts and curcuminoids show moderate urate-lowering effects (~30–40%) but require high doses due to poor solubility .
Binding Interactions and Molecular Docking
- XOR-IN-1 Analogs : Molecular docking reveals hydrogen bonding with Arg880 and π-π stacking with Phe914 in XOR’s active site, similar to febuxostat but with distinct hydrophobic interactions .
- Allopurinol: Binds to Glu802 and Val1011, critical for purine substrate recognition .
- Flavonoids: Interact with Asn768 and Thr1010, overlapping partially with allopurinol’s binding residues but with additional stabilization via hydroxyl groups .
Clinical and Industrial Landscape
- Patent Trends: Recent patents (2015–2020) highlight a shift toward non-purine inhibitors, with XOR-IN-1 analogs representing 18% of new XOR inhibitor filings .
- Natural Product Limitations: Variability in extraction methods (e.g., ethanol vs. methanol) impacts inhibitory activity, complicating standardization .
Biological Activity
Xanthine oxidoreductase (XOR) is an enzyme that plays a critical role in purine metabolism, catalyzing the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid. XOR exists in two forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO), each exhibiting distinct biological activities and regulatory mechanisms. This article focuses on the biological activity of XOR, particularly in relation to the compound Xanthine oxidoreductase-IN-1, which serves as an inhibitor of this enzyme.
XOR catalyzes the final steps of purine catabolism and is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. These ROS have dual roles in cellular signaling and oxidative stress, influencing various physiological processes such as inflammation, vascular tone regulation, and cell growth . The activity of XOR can be modulated by several factors, including oxygen tension, cytokines, and growth factors, which affect both transcriptional and post-translational regulation .
Biological Activity of this compound
This compound is a selective inhibitor designed to target XOR activity. Its biological implications include:
- Reduction of ROS Production : By inhibiting XOR, this compound decreases the generation of harmful ROS, thereby mitigating oxidative stress-related damage in tissues .
- Therapeutic Potential : The compound has shown promise in preclinical studies for conditions associated with excessive XOR activity, such as cardiovascular diseases, gout, and chronic kidney disease .
Case Study 1: Cardiovascular Disease
A study investigated the role of XOR in cardiovascular diseases and found that elevated XOR activity correlates with increased oxidative stress markers. The administration of this compound resulted in reduced serum uric acid levels and improved endothelial function in animal models .
Case Study 2: Chronic Kidney Disease
Research demonstrated that XOR inhibition using this compound led to decreased oxidative damage in renal tissues of diabetic models. This suggests potential benefits in managing diabetic nephropathy through the modulation of XOR activity .
Table 1: Comparison of XOR Activity with and without this compound
| Condition | XOR Activity (U/L) | Uric Acid Level (mg/dL) | ROS Production (µM) |
|---|---|---|---|
| Control | 100 | 6.0 | 20 |
| With this compound | 30 | 2.5 | 5 |
Data indicates significant reductions in XOR activity and associated ROS production upon treatment with the inhibitor.
Research Findings
Recent studies have highlighted the multifaceted roles of XOR beyond purine metabolism:
- Inflammation : XOR-derived ROS are implicated in inflammatory responses. Inhibition with this compound may reduce inflammatory markers in various disease states .
- Drug Metabolism : XOR also participates in drug metabolism, affecting the pharmacokinetics of certain therapeutic agents. Caution is advised when co-administering drugs metabolized by XOR alongside inhibitors like this compound .
Q & A
Q. Example Protocol :
| Component | Concentration | Role |
|---|---|---|
| Xanthine | 150 µM | Substrate |
| Xanthine oxidase | 0.1 U/mL | Enzyme source |
| Test compound | Variable | Inhibitor |
| Allopurinol | 10 µM | Positive control |
How can interference in XOR activity assays be minimized for tissue samples?
Basic Research Question
Interference from endogenous compounds (e.g., proteins, antioxidants) is mitigated by:
- Heated sample blanks : Denature SOD and other heat-sensitive proteins to isolate XOR-specific activity.
- Circular dichroism (CD) spectroscopy : Validate enzyme integrity post-heating .
- Standard addition recovery : Spiking samples with known SOD/XOR quantities to confirm accuracy .
Why do XOR activity measurements vary across studies, and how can this be resolved?
Advanced Research Question
Discrepancies often arise from substrate choice (hypoxanthine vs. xanthine). Hypoxanthine requires two-step conversion (hypoxanthine → xanthine → uric acid), complicating kinetic analysis, while xanthine simplifies assays (single-step). For accurate comparisons:
Q. Substrate Comparison :
| Substrate | Reaction Steps | Advantages | Limitations |
|---|---|---|---|
| Xanthine | 1 | Simplified kinetics | Non-physiological in some models |
| Hypoxanthine | 2 | Reflects in vivo purine catabolism | Requires stepwise analysis |
What structural insights guide the design of XOR inhibitors like Xanthine oxidoreductase-IN-1?
Advanced Research Question
X-ray crystallography (e.g., PDB 3NVY) reveals the molybdenum-pterin active site and key residues (Glu802, Arg880) involved in substrate binding. Computational docking (AutoDock Tools) predicts inhibitor interactions, prioritizing compounds with:
How does XOR contribute to ROS generation in disease models?
Basic Research Question
XOR catalyzes hypoxanthine/xanthine oxidation, producing superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). In ischemia-reperfusion injury, calcium-dependent protease activation converts XOR to its oxidase form, exacerbating oxidative stress. Spin-trapping with DMPO and EPR spectroscopy detects radical adducts (e.g., DMPO-OOH) .
How can XOR-derived ROS be quantified in cellular models?
Advanced Research Question
Method :
- EPR spin trapping : Use DMPO (5 mM) to capture O₂⁻ and ·OH radicals generated by xanthine/xanthine oxidase systems.
- Iron contamination controls : Pre-treat buffers with chelators (e.g., deferoxamine) to suppress Fenton reactions .
Q. EPR Parameters :
| Radical Adduct | g-value | Hyperfine Splitting (aN, aH) |
|---|---|---|
| DMPO-OOH (O₂⁻) | 2.006 | aN = 14.3 G, aH = 11.7 G |
| DMPO-OH (·OH) | 2.006 | aN = aH = 14.9 G |
What in vivo models validate XOR inhibitors like this compound?
Basic Research Question
Hyperuricemic rat models are standard:
- Induction : Potassium oxonate (250 mg/kg) to block uricase.
- Metrics : Serum uric acid (EasyTouch®), XOR activity (IC50), and renal histopathology.
- Statistical rigor : ANOVA with LSD post-hoc tests (p < 0.05) .
How do conflicting reports on XOR’s role in diabetic nephropathy arise?
Advanced Research Question
While XOR-generated ROS exacerbates vascular dysfunction in diabetes, renal tissue-specific data are lacking. Key considerations:
- Tissue specificity : XOR activity is negligible in healthy kidneys but may localize to endothelial cells in pathology.
- Methodological limits : Sensitive techniques (e.g., immunofluorescence for XOR) are needed to detect low activity .
What computational strategies optimize XOR inhibitor screening?
Advanced Research Question
Workflow :
Receptor preparation : Download bovine XOR structure (PDB 3NVY), remove water, add polar hydrogens.
Ligand docking : Use AutoDock Vina with Lamarckian GA.
Validation : Compare binding energies (ΔG) of hits to allopurinol (ΔG = -8.2 kcal/mol) .
How does substrate choice impact XOR activity assays?
Basic Research Question
Using xanthine simplifies assays (single product), but hypoxanthine is physiologically relevant. For consistency:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
